molecular formula C9H10N2 B1421700 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190313-73-5

2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1421700
CAS No.: 1190313-73-5
M. Wt: 146.19 g/mol
InChI Key: HLFQATHWIJGRIJ-UHFFFAOYSA-N
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Description

“2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine” is a nitrogen-containing heterocyclic compound . It has been reported to have potent activities against FGFR1, 2, and 3 . The molecular weight of this compound is 118.1359 .


Synthesis Analysis

The synthesis of “this compound” derivatives has been reported in various studies . These derivatives have shown potent activities against FGFR1, 2, and 3, making them an attractive strategy for cancer therapy .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The “this compound” derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 118.1359 . In addition, the yield of the compound was reported to be 71% as a yellow solid, with a melting point of 287–288 °C .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • An efficient method for synthesizing 4,6-dimethylpyridine-2,3-dicarbonitrile, which is structurally related to 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine, was developed. This included studying its reaction with N-acylhydrazines to yield various structural isomers (Rudenko, Kucherak, Tolmachev, & Hordiyenko, 2013).
    • The reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, including pyrrolo[2,3-b]pyridines, led to the synthesis of various heterocyclic compounds (Yavari, Sabbaghan, & Hossaini, 2006).
  • Anticancer Potential :

    • Pyrrolyl-pyridine heterocyclic compounds, similar to this compound, showed significant anticancer activity. Compounds like 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine demonstrated notable activity against human cervical cancer cell lines (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).
  • Photochemical Studies :

    • Dual excitation behavior studies, including proton vs charge transfer in 4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridine and related derivatives, revealed unique emission properties, which can be significant in photochemistry and materials science (Cheng et al., 2003).
  • Chemical Reactions and Derivatives :

    • Innovative reactions leading to the synthesis of pyrrolo[2,3-b]pyridines through various routes, such as the reaction of β-(lithiomethyl)azines with nitriles, were explored. These studies are important for the development of novel synthetic methods in organic chemistry (Davis, Wakefield, & Wardell, 1992).
  • Pharmacological Activities :

    • Some derivatives of pyrrolo[2,3-b]pyridines showed promising pharmacological activities, such as interferon induction, which could be significant in the field of medicinal chemistry (Crenshaw, Luke, & Siminoff, 1976).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine" . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The research has been developing a class of “2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine” derivatives targeting FGFR with development prospects . These derivatives represent an attractive strategy for cancer therapy .

Properties

IUPAC Name

2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-10-9-8(6)5-7(2)11-9/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFQATHWIJGRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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